molecular formula C19H20ClN3O2 B11010931 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11010931
M. Wt: 357.8 g/mol
InChI Key: MAYSAKALJYYGKP-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or nitriles.

    Acetamide Formation: The final step involves the coupling of the carbazole and oxazole moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving carbazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A carbazole derivative used as an anticonvulsant and mood-stabilizing drug.

    Risperidone: An antipsychotic drug with a carbazole core.

    Staurosporine: A natural product with a carbazole structure, known for its potent kinase inhibitory activity.

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of both carbazole and oxazole moieties, which may confer distinct biological activities and chemical properties compared to other carbazole derivatives.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C19H20ClN3O2/c1-10-14(11(2)25-23-10)9-18(24)21-17-5-3-4-13-15-8-12(20)6-7-16(15)22-19(13)17/h6-8,17,22H,3-5,9H2,1-2H3,(H,21,24)

InChI Key

MAYSAKALJYYGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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